molecular formula C13H11N3 B5832004 2-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylidene)propanedinitrile

2-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylidene)propanedinitrile

Cat. No.: B5832004
M. Wt: 209.25 g/mol
InChI Key: MOYJXVBNCGHPFA-UHFFFAOYSA-N
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Description

2-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylidene)propanedinitrile is a heterocyclic compound that features a benzazepine ring system Benzazepines are known for their biological activity and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylidene)propanedinitrile typically involves the cyclization of appropriate precursors. One common method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another approach involves the use of Eschweiler–Clarke reaction conditions to form the azepine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylidene)propanedinitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzazepinones, while reduction can produce tetrahydrobenzazepines .

Scientific Research Applications

2-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylidene)propanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3,4,5-Tetrahydro-1-benzazepin-2-ylidene)propanedinitrile involves its interaction with specific molecular targets. For instance, benzazepine derivatives can act as agonists or antagonists at various receptors in the central nervous system, such as the 5-HT2C receptor . These interactions can modulate neurotransmitter activity, leading to various physiological effects.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1,3,4,5-tetrahydro-1-benzazepin-2-ylidene)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-8-11(9-15)13-7-3-5-10-4-1-2-6-12(10)16-13/h1-2,4,6,16H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYJXVBNCGHPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=C(C#N)C#N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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